molecular formula C37H35N3O8S3 B12768075 benzenesulfonic acid;3-methyl-5-[(E)-1-(4-methylsulfonylphenyl)-2-[3-[6-(2-methylsulfonylpropan-2-yl)quinolin-8-yl]phenyl]ethenyl]-1,2,4-oxadiazole CAS No. 346630-09-9

benzenesulfonic acid;3-methyl-5-[(E)-1-(4-methylsulfonylphenyl)-2-[3-[6-(2-methylsulfonylpropan-2-yl)quinolin-8-yl]phenyl]ethenyl]-1,2,4-oxadiazole

Cat. No.: B12768075
CAS No.: 346630-09-9
M. Wt: 745.9 g/mol
InChI Key: AJIOTCZAAOYCQD-HYEBSWNJSA-N
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Description

Benzenesulfonic acid;3-methyl-5-[(E)-1-(4-methylsulfonylphenyl)-2-[3-[6-(2-methylsulfonylpropan-2-yl)quinolin-8-yl]phenyl]ethenyl]-1,2,4-oxadiazole (let’s call it “BSA-OX”) is a hybrid molecule combining aromatic, sulfonic acid, and oxadiazole moieties. Its intricate structure suggests potential versatility in various fields.

Preparation Methods

Synthetic Routes::

    Stepwise Synthesis:

    Multicomponent Reactions (MCRs):

Industrial Production::
  • Industrial-scale production typically involves optimized synthetic routes to achieve high yields and purity.

Chemical Reactions Analysis

Reactivity::

  • BSA-OX exhibits diverse reactivity due to its functional groups:

      Oxidation: The phenyl and quinoline moieties are susceptible to oxidation.

      Substitution: The sulfonic acid group can undergo substitution reactions.

      Reduction: Reduction of the nitro group in the quinoline ring is possible.

Common Reagents and Conditions::

    Oxidation: Use oxidants like potassium permanganate or chromium trioxide.

    Substitution: Sulfonation with sulfuric acid or chlorosulfonic acid.

    Reduction: Employ reducing agents like hydrogen gas over a catalyst.

Major Products::
  • Oxidation may lead to hydroxylation or quinone formation.
  • Sulfonation results in benzenesulfonic acid derivatives.
  • Reduction produces the corresponding amine or hydroxylamine.

Scientific Research Applications

BSA-OX finds applications in various domains:

Mechanism of Action

  • BSA-OX’s effects depend on its specific application:

      Anticancer Activity: Inhibits key enzymes or disrupts cellular signaling pathways.

      Fluorescent Imaging: Binds to specific cellular components.

      Anti-inflammatory Effects: Interacts with receptors or modulates cytokine production.

Comparison with Similar Compounds

  • BSA-OX stands out due to its unique combination of sulfonic acid, quinoline, and oxadiazole functionalities.
  • Similar Compounds:

      Oxadiazoles: BSA-OX’s oxadiazole moiety resembles other oxadiazole-based drugs.

      Sulfonic Acid Derivatives: Compare with benzenesulfonic acid derivatives.

      Quinolines: Explore other quinoline-based compounds.

Properties

CAS No.

346630-09-9

Molecular Formula

C37H35N3O8S3

Molecular Weight

745.9 g/mol

IUPAC Name

benzenesulfonic acid;3-methyl-5-[(E)-1-(4-methylsulfonylphenyl)-2-[3-[6-(2-methylsulfonylpropan-2-yl)quinolin-8-yl]phenyl]ethenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C31H29N3O5S2.C6H6O3S/c1-20-33-30(39-34-20)28(22-11-13-26(14-12-22)40(4,35)36)17-21-8-6-9-23(16-21)27-19-25(31(2,3)41(5,37)38)18-24-10-7-15-32-29(24)27;7-10(8,9)6-4-2-1-3-5-6/h6-19H,1-5H3;1-5H,(H,7,8,9)/b28-17+;

InChI Key

AJIOTCZAAOYCQD-HYEBSWNJSA-N

Isomeric SMILES

CC1=NOC(=N1)/C(=C/C2=CC(=CC=C2)C3=C4C(=CC(=C3)C(C)(C)S(=O)(=O)C)C=CC=N4)/C5=CC=C(C=C5)S(=O)(=O)C.C1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CC1=NOC(=N1)C(=CC2=CC(=CC=C2)C3=C4C(=CC(=C3)C(C)(C)S(=O)(=O)C)C=CC=N4)C5=CC=C(C=C5)S(=O)(=O)C.C1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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